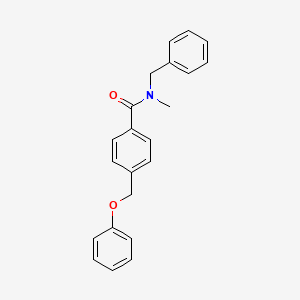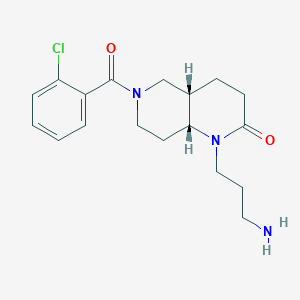![molecular formula C12H13N3O2 B5338341 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338341.png)
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as PBOX-15, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. PBOX-15 is a small molecule that has been synthesized using a variety of methods, each of which has its advantages and limitations. In
Mécanisme D'action
The mechanism of action of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its ability to bind to DNA, specifically the minor groove of DNA. This binding leads to the disruption of DNA structure and function, ultimately leading to the death of cancer cells. This compound has also been shown to inhibit the activity of enzymes involved in DNA repair, further increasing its effectiveness in the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis and inhibit enzyme activity, this compound has been shown to inhibit the expression of genes involved in cancer cell growth and survival. It has also been shown to inhibit the formation of new blood vessels, which is necessary for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is its specificity for cancer cells, which reduces the risk of side effects compared to traditional chemotherapy drugs. Another advantage is its ability to inhibit multiple targets involved in cancer growth and spread. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further research is needed to determine the optimal dosage and administration schedule for this compound.
Orientations Futures
There are a number of future directions for research on N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of focus is the development of more effective formulations for in vivo administration. In addition, further research is needed to determine the optimal dosage and administration schedule for this compound in the treatment of cancer. Finally, research is needed to explore the potential applications of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders.
Conclusion:
This compound is a promising compound with potential applications in cancer treatment. Its ability to inhibit multiple targets involved in cancer growth and spread, while leaving healthy cells unaffected, makes it an attractive alternative to traditional chemotherapy drugs. Further research is needed to optimize its synthesis, dosage, and administration, as well as to explore its potential applications in other diseases.
Méthodes De Synthèse
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can be synthesized using a variety of methods, including the reaction of N-methylacetamide with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a catalyst. Another method involves the reaction of N-methylacetamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the reduction of the resulting carboxamide. Both methods have been shown to yield this compound in good yields and high purity.
Applications De Recherche Scientifique
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has shown potential in the treatment of cancer due to its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. In addition, this compound has been shown to inhibit the activity of enzymes involved in the growth and spread of cancer cells, such as matrix metalloproteinases and urokinase-type plasminogen activator.
Propriétés
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9(16)15(2)8-11-13-12(14-17-11)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDHIFDBAZYBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5338264.png)
![N-(3-fluorophenyl)-4-[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5338274.png)
![1-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5338297.png)
![3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5338299.png)
![N-{4-[(ethylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5338321.png)

![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5338329.png)

![(2S*,4S*,5R*)-4-{[(carboxymethyl)amino]carbonyl}-5-(2,3-difluorophenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5338332.png)

![2-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5338336.png)
![3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]isoindolin-1-one](/img/structure/B5338337.png)
![N-(2-fluorophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5338338.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5338349.png)
